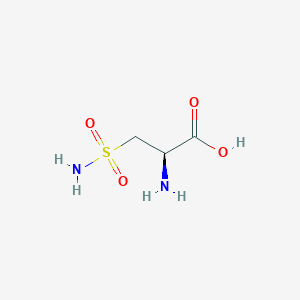
(2R)-2-amino-3-sulfamoylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-sulfamoylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a sulfamoyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-sulfamoylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-serine and sulfamic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used include water and ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-amino-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-sulfamoylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-sulfamoylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-3-sulfamoylpropanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2R)-2-amino-3-phosphonopropanoic acid: A similar compound with a phosphono group instead of a sulfamoyl group.
Uniqueness: (2R)-2-amino-3-sulfamoylpropanoic acid is unique due to its specific stereochemistry and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
(2R)-2-amino-3-sulfamoylpropanoic acid, commonly known as a sulfamoyl derivative of amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfamoyl group, which contributes to its unique biological properties. The compound can be represented structurally as follows:
- Chemical Formula : C₃H₈N₂O₄S
- Molecular Weight : 156.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Neuronal Signaling : The compound has been shown to influence neurotransmitter systems, particularly through modulation of glutamate receptors. This interaction is crucial for neuroprotection and cognitive function.
- Immunomodulation : Studies indicate that this compound exhibits immunosuppressive properties, which may be beneficial in conditions such as autoimmune diseases and organ transplantation.
- Cell Cycle Regulation : The compound has been implicated in the regulation of cell cycle progression and apoptosis, making it a candidate for cancer therapy.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- Immunosuppressive Effects :
- Antitumor Activity :
- Antimicrobial Properties :
Eigenschaften
CAS-Nummer |
18625-03-1 |
|---|---|
Molekularformel |
C18H23NO7 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |
InChI |
InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
PAPCYNCGILOTRU-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)S(=O)(=O)N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















